An In-depth Technical Guide to 4-Amino-7-chloro-2-methylquinoline: Molecular Structure, Synthesis, and Applications
An In-depth Technical Guide to 4-Amino-7-chloro-2-methylquinoline: Molecular Structure, Synthesis, and Applications
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Within this class, 4-Amino-7-chloro-2-methylquinoline emerges as a pivotal building block, particularly in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of its molecular architecture, physicochemical properties, established synthetic protocols, and its significant role in drug discovery and development. We will delve into the causality behind experimental choices and provide self-validating protocols, grounded in authoritative references, to empower researchers and scientists in their pursuit of innovative chemical entities.
Introduction: The Significance of the Quinoline Core
Quinoline and its derivatives are heterocyclic aromatic organic compounds that form the backbone of numerous natural and synthetic molecules with significant biological activity.[2] The strategic placement of various functional groups on the quinoline ring system allows for the fine-tuning of their pharmacological profiles, leading to the development of drugs for a wide range of diseases.[3] 4-Amino-7-chloro-2-methylquinoline, a specific derivative, has garnered considerable interest due to its structural resemblance to established antimalarial drugs and its potential as a versatile intermediate for creating diverse chemical libraries for screening against various therapeutic targets.[4]
Molecular Structure and Physicochemical Properties
The molecular structure of 4-Amino-7-chloro-2-methylquinoline is characterized by a quinoline ring system substituted with an amino group at the 4-position, a chloro group at the 7-position, and a methyl group at the 2-position. This arrangement of substituents is crucial for its chemical reactivity and biological activity.
Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties of 4-Amino-7-chloro-2-methylquinoline is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂ | |
| Molecular Weight | 192.64 g/mol | |
| CAS Number | 68017-47-0 | |
| Appearance | Solid | |
| Melting Point | 74-78 °C | [5] |
| Boiling Point | 278.2±20.0 °C at 760 mmHg | [5] |
| InChI Key | YYUQXDHWGQINPE-UHFFFAOYSA-N | |
| Canonical SMILES | Cc1cc(N)c2ccc(Cl)cc2n1 |
Molecular Structure Visualization
The 2D chemical structure of 4-Amino-7-chloro-2-methylquinoline is depicted below, illustrating the connectivity of the atoms.
Caption: 2D structure of 4-Amino-7-chloro-2-methylquinoline.
Synthesis of 4-Amino-7-chloro-2-methylquinoline
A common approach for the synthesis of 4-amino-7-chloroquinolines involves the condensation of an appropriate amine with a chloro-1,2,3,4-tetrahydroquinolin-4-one, followed by aromatization.[6]
Exemplary Synthetic Protocol
A plausible synthetic route starting from m-chloroaniline is outlined below. This multi-step process is a well-established method for constructing the quinoline core.
Step 1: Synthesis of 3-(m-chloroanilino)propionic acid
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To a solution of m-chloroaniline in a suitable solvent, acrylic acid is added.
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The reaction mixture is heated to promote the Michael addition.
-
The product, 3-(m-chloroanilino)propionic acid, is isolated upon cooling and filtration.
Step 2: Cyclization to 7-chloro-1,2,3,4-tetrahydroquinolin-4-one
-
The 3-(m-chloroanilino)propionic acid is treated with a strong acid, such as polyphosphoric acid or sulfuric acid, and heated.[6]
-
This promotes an intramolecular Friedel-Crafts acylation to form the cyclic ketone.
-
The product is isolated by pouring the reaction mixture into ice water and collecting the precipitate.
Step 3: Aromatization and Amination
-
The 7-chloro-1,2,3-4-tetrahydroquinolin-4-one is then subjected to conditions that facilitate both aromatization of the non-aromatic ring and introduction of the amino group at the 4-position. This can be achieved through various methods, including reaction with an aminating agent in the presence of an oxidizing agent or a catalyst.[6]
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of 4-Amino-7-chloro-2-methylquinoline.
Caption: Synthetic workflow for 4-Amino-7-chloro-2-methylquinoline.
Applications in Medicinal Chemistry and Drug Development
The 4-amino-7-chloroquinoline scaffold is a highly versatile and potent pharmacophore.[1] It serves as a crucial starting material for the synthesis of a wide range of biologically active molecules.
Antimalarial Agents
The most prominent application of the 4-amino-7-chloroquinoline core is in the development of antimalarial drugs.[4] Chloroquine and hydroxychloroquine are classic examples. The mechanism of action of these drugs is believed to involve the inhibition of hemozoin formation in the malaria parasite.[7] By complexing with heme, they prevent its detoxification, leading to parasite death.[7] Researchers continue to synthesize novel analogues of 4-amino-7-chloroquinoline to combat drug-resistant strains of Plasmodium falciparum.[4]
Anticancer and Antiviral Properties
Derivatives of the 4-amino-7-chloroquinoline scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines.[1] Their anticancer activity is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or induce apoptosis.[1] Furthermore, this scaffold has shown promise in the development of antiviral agents.[1]
Other Therapeutic Areas
The versatility of the 4-amino-7-chloroquinoline scaffold extends to other therapeutic areas, including the development of inhibitors for botulinum neurotoxin serotype A light chain and potential treatments for neurodegenerative diseases like Parkinson's disease.[7][8]
Spectroscopic Characterization
The elucidation of the molecular structure of 4-Amino-7-chloro-2-methylquinoline relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the quinoline ring.[2][9]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group and the C=C and C=N vibrations of the quinoline core.[2]
-
Mass Spectrometry (MS) : Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which further confirms the molecular formula and structure.[2][10]
Safety and Handling
4-Amino-7-chloro-2-methylquinoline is classified as an acute toxicant (oral) and can cause serious eye damage.
-
Hazard Statements : H302 (Harmful if swallowed), H318 (Causes serious eye damage).
-
Precautionary Statements : P280 (Wear protective gloves/ eye protection/ face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][13]
Conclusion
4-Amino-7-chloro-2-methylquinoline is a molecule of significant interest in the field of medicinal chemistry. Its unique molecular structure provides a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds. A thorough understanding of its chemical properties, synthesis, and biological activities is crucial for the rational design and development of new therapeutic agents. This guide has provided a comprehensive overview of these aspects, intended to serve as a valuable resource for researchers and professionals in the field.
References
- Google Patents. (n.d.). CA1171861A - Process for preparing 4-amino-7-chloro-quinoline.
-
Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]
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Chemsrc. (2025). 7-Chloro-2-methylquinoline | CAS#:4965-33-7. Retrieved from [Link]
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MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
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National Institutes of Health. (n.d.). 7-Chloro-2-methylquinoline. PubChem. Retrieved from [Link]
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
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